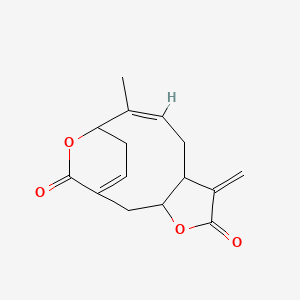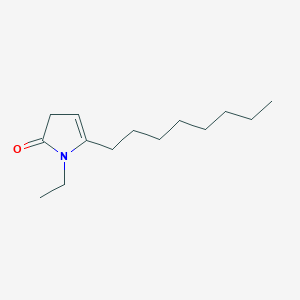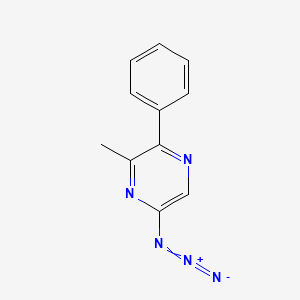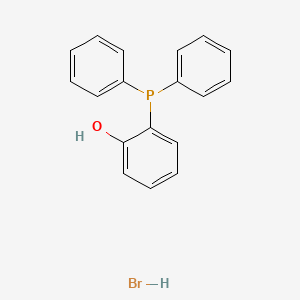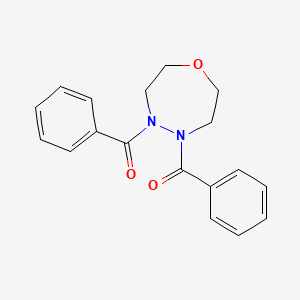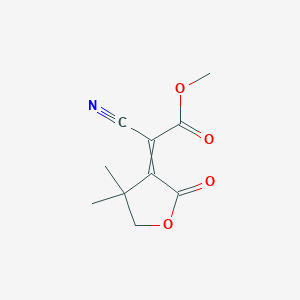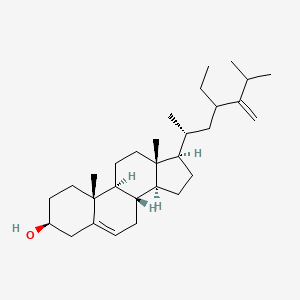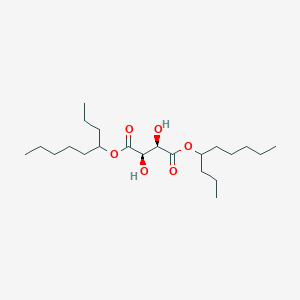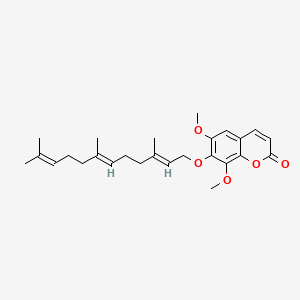
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy groups and a dodecatrienyl side chain. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- typically involves multiple steps, including the formation of the benzopyran core and the introduction of the dodecatrienyl side chain. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dodecatrienyl Side Chain: The dodecatrienyl side chain can be introduced through an etherification reaction, where the hydroxyl group of the benzopyran core reacts with the appropriate dodecatrienyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or dodecatrienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted benzopyran derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding benzopyran chemistry.
Biology: Its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting various diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrance and anticoagulant properties.
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Scopoletin: Another hydroxylated coumarin derivative with various biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
84652-32-4 |
|---|---|
分子式 |
C26H34O5 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
6,8-dimethoxy-7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |
InChI |
InChI=1S/C26H34O5/c1-18(2)9-7-10-19(3)11-8-12-20(4)15-16-30-25-22(28-5)17-21-13-14-23(27)31-24(21)26(25)29-6/h9,11,13-15,17H,7-8,10,12,16H2,1-6H3/b19-11+,20-15+ |
InChI 键 |
CYGFGZXXQOQUBI-NKFKFSAASA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1OC)OC)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1OC)OC)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


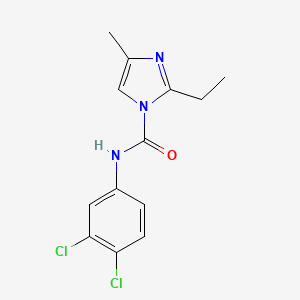

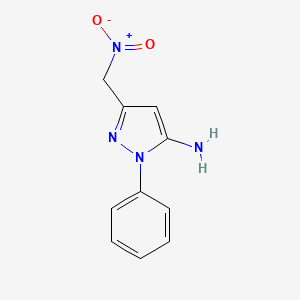
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
